molecular weight and formula of N,N-Dimethylglycine:HCl (D6)
molecular weight and formula of N,N-Dimethylglycine:HCl (D6)
Technical Monograph: N,N-Dimethylglycine-d6 Hydrochloride (DMG-d6·HCl)
Executive Summary
This technical guide details the physiochemical properties, mass spectrometric behavior, and experimental protocols for N,N-Dimethylglycine-d6 Hydrochloride , a stable isotope-labeled internal standard. It is primarily used in the quantification of N,N-Dimethylglycine (DMG) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolomics, autism research, and performance enhancement monitoring.
Part 1: Chemical Identity & Physiochemical Properties
The core value of DMG-d6 lies in its mass shift relative to the endogenous analyte. By replacing the six hydrogen atoms on the two N-methyl groups with deuterium (
Molecular Specifications
| Property | Specification | Notes |
| Compound Name | N,N-Dimethylglycine-d6 Hydrochloride | Salt form improves stability over free base. |
| CAS Number | 347840-03-3 | Specific to the HCl salt form. |
| Molecular Formula | Includes 6 Deuterium atoms on methyl groups. | |
| Molecular Weight | 145.62 g/mol | Calculated using standard atomic weights. |
| Exact Mass (Free Base) | 109.11 g/mol | Monoisotopic mass of the cation |
| Solubility | Water, PBS (>10 mg/mL), Methanol | Highly polar; practically insoluble in non-polar solvents. |
| Appearance | White crystalline solid | Hygroscopic; store desicated at -20°C. |
Structural Visualization
The following diagram illustrates the chemical structure, highlighting the deuterated methyl groups responsible for the mass shift.
Caption: Structural representation showing the two deuterated methyl groups (CD3) attached to the nitrogen atom.
Part 2: Mass Spectrometry Dynamics
In LC-MS/MS applications, the reliability of DMG-d6 depends on the selection of specific Multiple Reaction Monitoring (MRM) transitions that avoid "cross-talk" with the unlabeled analyte.
Fragmentation Mechanism
Under Electrospray Ionization (ESI) in positive mode, DMG undergoes a characteristic fragmentation involving the loss of the carboxylic acid moiety (as formic acid, HCOOH, 46 Da).
-
Unlabeled DMG (
):-
Precursor:
104 -
Product:
58 (Dimethyl-immonium ion: )
-
-
Labeled DMG-d6 (
):-
Precursor:
110 ( ) -
Product:
64 (Deuterated Dimethyl-immonium ion: )
-
MRM Transition Table
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| DMG (Target) | 104.1 | 58.1 | 15 - 20 | 50 |
| DMG-d6 (IS) | 110.1 | 64.1 | 15 - 20 | 50 |
Isotopic Purity & Interference
Critical Note: Commercial DMG-d6 usually has an isotopic purity of
-
Risk: If the stock contains significant D0 (unlabeled) DMG, it will contribute to the analyte signal, causing false positives in low-concentration samples.
-
Validation: Always run a "Blank + IS" sample. If a peak appears at the analyte transition (104->58), the IS stock is contaminated or the mass resolution is insufficient.
Caption: Parallel fragmentation pathways showing the mass shift retention in the product ion.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol outlines the preparation and usage of DMG-d6 for quantifying DMG in plasma or urine.
Stock Solution Preparation
-
Correction Factor: The salt form (HCl) adds weight.
-
Factor:
(You must weigh 1.33 mg of salt to get 1.0 mg of free base equivalent).
-
-
Solvent: Dissolve 1.46 mg of DMG-d6 HCl in 10 mL of Methanol:Water (50:50) to create a 100 µg/mL (free base equivalent) stock.
-
Storage: Aliquot into amber glass vials and store at -20°C. Stable for 6 months.
Sample Extraction Workflow
The high polarity of DMG requires specific extraction techniques; traditional Liquid-Liquid Extraction (LLE) with hexane/ether is ineffective. Protein Precipitation (PPT) is recommended.
-
Sample: 50 µL Plasma.
-
Spike: Add 10 µL of Working IS Solution (1 µg/mL DMG-d6).
-
Precipitate: Add 200 µL Acetonitrile (0.1% Formic Acid).
-
Vortex/Centrifuge: Vortex 30s, Centrifuge 10,000 x g for 10 min.
-
Injection: Inject 5 µL of the supernatant directly.
Chromatographic Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory . C18 columns will not retain DMG effectively due to its polarity.
-
Recommended: Silica or Amide-based HILIC column (2.1 x 100 mm, 1.7 µm).
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: High organic start (90% B) to 50% B over 5 minutes.
Part 4: References
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PubChem. (n.d.).[1] Compound Summary for CID 75605: N,N-Dimethylglycine hydrochloride. National Library of Medicine. Retrieved from [Link]
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MassBank. (2009). Mass Spectrum of N,N-Dimethylglycine. Record PR100179. Retrieved from [Link]
